molecular formula C8H9NOS B6167291 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde CAS No. 1289144-17-7

5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde

Cat. No.: B6167291
CAS No.: 1289144-17-7
M. Wt: 167.23 g/mol
InChI Key: LZSYHKFFKKDHBT-UHFFFAOYSA-N
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Description

5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H9NOS It is a derivative of pyridine, featuring a methyl group at the 5-position, a methylsulfanyl group at the 6-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a methylsulfanyl reagent under appropriate conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: 5-methyl-6-(methylsulfanyl)pyridine-2-carboxylic acid.

    Reduction: 5-methyl-6-(methylsulfanyl)pyridine-2-methanol.

    Substitution: 5-methyl-6-(iodomethyl)pyridine-2-carbaldehyde.

Scientific Research Applications

Chemistry: 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.

Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it valuable in the synthesis of diverse industrial products.

Mechanism of Action

The mechanism of action of 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    5-methyl-2-pyridinecarboxaldehyde: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.

    6-(methylsulfanyl)pyridine-2-carbaldehyde: Lacks the methyl group at the 5-position, which may affect its steric and electronic properties.

    5-methyl-6-(methylsulfanyl)pyridine: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.

Uniqueness: 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde is unique due to the presence of both the methylsulfanyl and aldehyde groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde involves the introduction of a methyl group and a methylsulfanyl group onto a pyridine ring, followed by the oxidation of the resulting aldehyde.", "Starting Materials": [ "2-methylpyridine", "methylsulfanyl chloride", "sodium hydride", "acetonitrile", "sodium chlorite", "acetic acid" ], "Reaction": [ "2-methylpyridine is treated with sodium hydride in acetonitrile to form the corresponding pyridine anion.", "Methylsulfanyl chloride is added to the reaction mixture to introduce the methylsulfanyl group onto the pyridine ring.", "The resulting intermediate is then oxidized using sodium chlorite and acetic acid to form 5-methyl-6-(methylsulfanyl)pyridine-2-carbaldehyde." ] }

CAS No.

1289144-17-7

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

5-methyl-6-methylsulfanylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NOS/c1-6-3-4-7(5-10)9-8(6)11-2/h3-5H,1-2H3

InChI Key

LZSYHKFFKKDHBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C=O)SC

Purity

95

Origin of Product

United States

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